(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine
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Overview
Description
(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a complex organic compound belonging to the class of pyrrolobenzodiazepines. These compounds are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring . The unique structure of this compound contributes to its diverse biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves several steps. One common method includes the construction of the diazepine ring via functionalization of pyrrole derivatives . For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Rh(III) catalysts, Pd catalysts, and ethyl 2-bromo-2,2-difluoroacetate . Major products formed from these reactions include difluoroalkylated pyrrolobenzodiazepine derivatives .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Pyrrolobenzodiazepines, including (S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine, have demonstrated remarkable anti-tumor, anti-bacterial, analgesic, and anti-neurodegenerative activities . They are known for their ability to bind to the minor groove of DNA and exert cytotoxic effects, making them valuable in oncological research . Additionally, recent studies suggest that these compounds can function as neurological modulators, providing potential treatments for neurodegenerative diseases such as Alzheimer’s .
Mechanism of Action
The mechanism of action of (S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves its ability to bind to specific molecular targets and pathways. Pyrrolobenzodiazepines are known to recognize and bind to the minor groove of DNA, leading to cytotoxic effects . This binding disrupts cellular processes, ultimately resulting in cell death . The compound’s unique structure, including the S-chiral center, plays a crucial role in receptor activation and DNA binding .
Comparison with Similar Compounds
(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine can be compared to other pyrrolobenzodiazepines such as anthramycin, sibiromycin, and tomaymycin . These compounds share similar tricyclic structures and biological activities. the unique structural features of this compound, such as its specific substitution pattern and chiral center, contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
(6aS)-2,3-dimethoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-6-10-9-16-5-3-4-11(16)8-15-12(10)7-14(13)18-2/h6-7,11,15H,3-5,8-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
GXCQIJGEQHNCAU-NSHDSACASA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CN3CCC[C@H]3CN2)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN3CCCC3CN2)OC |
Origin of Product |
United States |
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